molecular formula C10H23N B8656644 2-Pentanamine,N,N,2,4,4-pentamethyl- CAS No. 2906-10-7

2-Pentanamine,N,N,2,4,4-pentamethyl-

Cat. No.: B8656644
CAS No.: 2906-10-7
M. Wt: 157.30 g/mol
InChI Key: URGXLDWFSSYGAZ-UHFFFAOYSA-N
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Description

Contextualization of Tertiary Amines with Significant Steric Hindrance

Tertiary amines are characterized by a nitrogen atom bonded to three carbon-containing groups. byjus.com When these groups are large and bulky, they create a crowded environment around the nitrogen atom, a phenomenon known as steric hindrance. This steric congestion profoundly influences the chemical and physical properties of the amine. For instance, while typical tertiary amines are basic and nucleophilic, significant steric hindrance can diminish these properties, leading to the classification of some as "non-nucleophilic bases." mdpi.com The bulky substituents can also affect the geometry around the nitrogen atom, potentially causing a flattening of the typical trigonal pyramidal shape.

Sterically hindered amines have found applications as light stabilizers, components of frustrated Lewis pairs, and in the removal of acidic gases from industrial streams. mdpi.comnumberanalytics.com Their unique reactivity also makes them valuable tools in organic synthesis.

Evolution of Synthetic Strategies for Architecturally Complex Amines

The synthesis of simple amines is often straightforward; however, the construction of architecturally complex and sterically hindered amines presents considerable challenges. ijrpr.com Traditional methods like nucleophilic substitution and reductive amination can be inefficient for creating highly congested carbon-nitrogen bonds. ijrpr.comacs.org

Over the years, synthetic methodologies have evolved significantly to address these challenges. Modern approaches include:

Transition metal-catalyzed reactions: These methods have become a cornerstone for constructing complex aliphatic amines from simple starting materials. rsc.org

C-H functionalization: This strategy allows for the direct formation of C-N bonds by activating otherwise inert carbon-hydrogen bonds. acs.org

Reductive amination of ketones: Recent advancements have led to atom-economical methods for synthesizing sterically hindered tertiary amines from ketones. rsc.orgillinois.edu

These innovative strategies have expanded the accessibility of complex amine structures, enabling further exploration of their properties and applications. acs.org

Contemporary Research Trajectories in Amine Chemistry

Current research in amine chemistry is directed towards several key areas. There is a strong emphasis on the development of sustainable and efficient synthetic methods, including the use of catalytic systems and renewable starting materials. acs.org The synthesis of novel amine-based therapeutics, such as receptor ligands and enzyme inhibitors, remains a prominent field of investigation. acs.org

Furthermore, the unique properties of amines are being harnessed in materials science for the creation of polymers, catalysts, and sensors. acs.org The exploration of amines in sustainable technologies, such as carbon capture and renewable energy, is also a growing area of interest. acs.org A recent discovery of a carbon-hydrogen amination cross-coupling reaction offers a more straightforward and rapid method for producing tertiary amines, which could significantly impact the discovery of new medicinal compounds. msu.edu

Significance of N,N,2,4,4-pentamethyl-2-pentanamine within Sterically Demanding Amine Systems

While specific research on 2-Pentanamine, N,N,2,4,4-pentamethyl- is not extensively documented in publicly available literature, its structure places it firmly within the category of highly sterically hindered tertiary amines. An analysis of its structure—a neopentyl group and a tertiary pentyl group attached to a dimethylamino group—suggests that it would exhibit many of the characteristic properties of this class of compounds.

The considerable steric bulk would likely render it a poor nucleophile while retaining some basicity, making it a candidate for use as a non-nucleophilic base in organic synthesis. Its synthesis would likely require advanced methodologies, as traditional N-alkylation methods would be highly inefficient. The study of such a molecule could provide valuable insights into the limits of steric congestion around a nitrogen atom and its effect on reactivity and molecular geometry.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name N,N,2,4,4-pentamethylpentan-2-amine
CAS Number 2906-10-7
Molecular Formula C10H23N
Molecular Weight 157.296 g/mol

This interactive table allows for a quick overview of the fundamental properties of 2-Pentanamine, N,N,2,4,4-pentamethyl-.

PropertyGeneral Trend for Highly Branched Tertiary Amines
Boiling Point Lower than primary or secondary amines of similar molecular weight due to the absence of N-H hydrogen bonding. libretexts.org
Solubility in Water Small tertiary amines are soluble in water due to hydrogen bonding between the nitrogen's lone pair and water molecules. Solubility decreases as the size of the hydrophobic alkyl groups increases. byjus.com
Odor Smaller amines have an ammonia-like smell, while larger ones can have a fishy odor. youtube.com

This table provides a qualitative understanding of the expected physical properties based on general principles of amine chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2906-10-7

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N,N,2,4,4-pentamethylpentan-2-amine

InChI

InChI=1S/C10H23N/c1-9(2,3)8-10(4,5)11(6)7/h8H2,1-7H3

InChI Key

URGXLDWFSSYGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Hindered Pentanamine Derivatives

Direct Alkylation Approaches and Mechanistic Considerations

Direct alkylation of a precursor amine, such as 2,4,4-trimethyl-2-pentanamine, with methylating agents is a conceptually straightforward approach to obtaining 2-Pentanamine, N,N,2,4,4-pentamethyl-. However, this method is fraught with challenges stemming from the steric hindrance of the substrate and the reactivity of the amine.

Stereochemical Control in Alkylation Reactions

The carbon atom at the 2-position of the pentanamine backbone is a chiral center. If starting with an enantiomerically pure precursor, maintaining stereochemical integrity during N-alkylation is critical. The direct alkylation of amines proceeds via an SN2 mechanism, where the amine's lone pair of electrons acts as a nucleophile, attacking the alkyl halide. This reaction mechanism itself does not invert the stereochemistry of a chiral center on the amine.

However, the challenge lies in achieving selective N-alkylation without side reactions that could affect stereochemistry or product purity. The regioselectivity of alkylation is influenced by both steric and electronic effects. beilstein-journals.org In highly hindered systems, achieving exhaustive methylation to the tertiary amine can require forcing conditions, which might lead to undesired side reactions. While methods for achieving stereoselective synthesis of chiral amines are well-developed, particularly through asymmetric hydrogenation or the use of chiral auxiliaries, controlling stereochemistry during a simple, direct alkylation relies heavily on the stability of the starting chiral amine under the reaction conditions. nih.govdntb.gov.uachemrxiv.org

Challenges of Quaternization and Competing Eliminations

A primary difficulty in the direct alkylation of amines is over-alkylation. masterorganicchemistry.comnih.gov The product of mono-methylation is itself a nucleophile and can compete with the starting amine for the alkylating agent, leading to a mixture of secondary and tertiary amines, and ultimately the quaternary ammonium (B1175870) salt (quaternization). The formation of the quaternary salt, [N,N,N,2,4,4-pentamethyl-2-pentanaminium], is often slow for sterically hindered tertiary amines but can become a significant competing pathway, especially with excess alkylating agent or under forcing conditions. nih.gov

Furthermore, the strong basicity of hindered amines can promote competing elimination reactions (E2) with the alkyl halide, particularly if the halide is secondary or tertiary. When using methyl halides, this is less of a concern. However, the sterically hindered amine itself can undergo elimination reactions under harsh conditions. For instance, the Hofmann elimination, typically observed with quaternary ammonium hydroxides, can sometimes occur under thermal stress in highly crowded tertiary amines, leading to the formation of an alkene.

Reductive Amination Strategies for Highly Substituted Carbonyl Precursors

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines, especially hindered ones, as it avoids many of the pitfalls of direct alkylation. masterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of 2-Pentanamine, N,N,2,4,4-pentamethyl-, the most logical approach is the reaction of 4,4-dimethyl-2-pentanone with dimethylamine in the presence of a reducing agent. This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

Catalyst Systems for Enhanced Selectivity

The choice of catalyst and reducing agent is crucial for the success of reductive amination, particularly with sterically hindered ketones. A variety of systems have been developed to enhance yield and selectivity.

Hydride Reducing Agents : Mild reducing agents are often preferred because they can selectively reduce the iminium ion intermediate in the presence of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are classic reagents for this transformation due to their selectivity and tolerance of mildly acidic conditions that favor iminium ion formation. masterorganicchemistry.com Borohydride exchange resin (BER) has also been shown to be an effective and easily separable reagent for the reductive amination of ketones with dimethylamine.

Catalytic Hydrogenation : Transition metal catalysts with hydrogen gas (H2) offer a greener alternative. Catalysts based on platinum, palladium, or nickel are common. wikipedia.org For hindered substrates, more specialized catalysts are often required. Iridium and Ruthenium complexes, in particular, have shown high efficacy. Cp*Ir complexes, for instance, can catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org

Transfer Hydrogenation : This method avoids the use of high-pressure H2 gas. Instead, a hydrogen donor molecule like isopropanol or formic acid is used. organic-chemistry.org This technique is often compatible with a broad range of functional groups.

Catalyst/Reducing AgentTypical Reaction ConditionsAdvantages for Hindered Substrates
Sodium Triacetoxyborohydride (STAB)Mildly acidic (e.g., AcOH), solvents like DCE or THFMild, selective for iminium ions, commercially available. organic-chemistry.org
Sodium Cyanoborohydride (NaBH3CN)Mildly acidic (pH ~6), alcoholic solventsHighly selective, stable in acid. masterorganicchemistry.com
H2 with Ni, Pt, or Pd catalystVariable H2 pressure, various solventsAtom economical, clean byproducts. wikipedia.org
Cp*Ir ComplexesTransfer hydrogenation (e.g., ammonium formate)High activity and selectivity for ketones. organic-chemistry.org
Borohydride Exchange Resin (BER)Ethanol, room temperatureExcellent yields, simple work-up.

Optimization of Reaction Conditions for Sterically Congested Substrates

Synthesizing a highly substituted amine like 2-Pentanamine, N,N,2,4,4-pentamethyl- requires careful optimization of reaction conditions to overcome the steric hindrance between the bulky ketone (4,4-dimethyl-2-pentanone) and the nucleophilic amine (dimethylamine).

Temperature : Higher temperatures can increase the rate of both iminium ion formation and its subsequent reduction. However, excessively high temperatures may lead to catalyst decomposition or side reactions.

pH Control : The formation of the iminium ion intermediate is typically favored under weakly acidic conditions (pH 4-6), which protonate the carbonyl oxygen, making the carbon more electrophilic, and also facilitate the dehydration of the hemiaminal intermediate. wikipedia.org

Concentration : Using an excess of the amine component (dimethylamine) can help drive the equilibrium towards the formation of the iminium ion.

Solvent : The choice of solvent can influence reaction rates and equilibria. Alcohols like ethanol or methanol are common, but for some hydride reagents, aprotic solvents like 1,2-dichloroethane (DCE) are preferred. organic-chemistry.org

Grignard or Organolithium Additions to Imines/Nitriles Followed by Reduction

Organometallic reagents provide a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of highly branched amines.

A plausible synthetic route using this methodology would involve the creation of the ketone precursor, 4,4-dimethyl-2-pentanone. This can be achieved by the addition of a Grignard reagent, such as methylmagnesium bromide, to a nitrile like 2,2-dimethylpropanenitrile (pivalonitrile). The initial reaction forms an imine-magnesium salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone, 4,4-dimethyl-2-pentanone. masterorganicchemistry.comyoutube.com This ketone can then be subjected to the reductive amination conditions described in the previous section to yield the final product.

Alternatively, a more direct approach involves the addition of an organometallic reagent to an imine. For example, one could theoretically form an imine from 2,2-dimethylpropanal and methylamine. Subsequent addition of a tert-butylmagnesium chloride Grignard reagent to this imine, followed by N-methylation, could form the desired carbon skeleton and amine functionality. However, the direct addition of highly basic Grignard or organolithium reagents to enolizable imines is often problematic, leading to deprotonation rather than addition. nih.govacs.org The development of catalytic asymmetric methods for the addition of organolithium reagents to imines is an active area of research, often requiring specialized chiral ligands to achieve high enantioselectivity. acs.orgresearchgate.net

MethodPrecursorsKey StepsApplicability to Target Compound
Grignard + Nitrile2,2-Dimethylpropanenitrile + Methylmagnesium bromide1. Grignard addition to form imine salt. 2. Hydrolysis to 4,4-dimethyl-2-pentanone. 3. Reductive amination with dimethylamine.High. A robust, multi-step route to the final product. masterorganicchemistry.comyoutube.com
Organolithium + ImineImine of 2,2-dimethylpropanal + tert-Butyllithium1. Addition of organolithium to C=N bond. 2. N-alkylation.Challenging due to steric hindrance and potential for side reactions like deprotonation. nih.govacs.org

Diastereoselective and Enantioselective Variants

Achieving stereocontrol in the synthesis of highly substituted chiral amines is a formidable task, yet crucial for applications in pharmaceuticals and materials science. The creation of a quaternary stereocenter adjacent to the amine, as would be required for chiral variants of hindered pentanamines, demands robust and highly selective methods.

Recent advancements have demonstrated the utility of specialized reagents and catalysts to achieve high levels of stereoselectivity. For instance, the reduction of chiral sulfinyl ketimines has emerged as a powerful strategy. The choice of reducing agent is critical; while smaller reductants like sodium borohydride may offer poor diastereoselectivity, bulkier reagents such as L-selectride can provide a better combination of yield and selectivity. acs.org Another approach involves the use of zirconocene hydrides, which exhibit high oxophilicity and lower reactivity, leading to highly chemo- and stereoselective reductions of sulfinyl ketimines. acs.org Computational studies support a cyclic half-chair transition state for these zirconium-mediated reductions, where high stereoselectivity arises from minimizing steric clashes between the catalyst's ligands and the substrate. acs.org

For the enantioselective synthesis of complex cyclic amines, a nitrogen-atom insertion-and-deletion strategy has been developed. This involves a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, followed by nitrogen deletion, which retains the enantiopurity of the product. nih.gov Such innovative approaches highlight the potential for developing enantioselective routes to acyclic hindered amines like 2-Pentanamine, N,N,2,4,4-pentamethyl-.

Table 1: Comparison of Reductants for Diastereoselective Synthesis of Chiral Amines

Reductant Diastereomeric Ratio (dr) Yield Reference
Sodium Borohydride Poor - acs.org
DIBAL-H Better Lower acs.org
Superhydride Better Lower acs.org
L-selectride 1:10.5 83% acs.org
Zirconocene Hydride High Good acs.org

Influence of Steric Bulk on Reaction Outcomes

Steric hindrance is a paramount factor governing the feasibility and efficiency of synthetic routes toward compounds like 2-Pentanamine, N,N,2,4,4-pentamethyl-. The presence of multiple bulky methyl groups surrounding the reactive centers can dramatically alter reaction pathways and rates.

In many amination reactions, increased steric bulk on either the amine or the carbonyl component can lead to significantly diminished yields or complete reaction failure. nih.govnih.gov For example, in direct reductive amination (DRA), the formation of the key iminium intermediate is often disfavored in the equilibrium when sterically demanding ketones are used, leading to preferential reduction of the ketone instead of the desired amine product. nih.gov Similarly, in Ugi-type reactions, sterically hindered substrates are known to produce lower yields. nih.gov

Computational and experimental studies have quantified the effects of steric hindrance on amine reactivity. The accessibility of the reactive nitrogen atom is a critical factor; bulky pendant groups can energetically penalize the approach of other molecules, thereby impeding reactions. osti.gov This steric shielding not only affects bond formation but can also influence the conformational preferences of the molecule, which in turn dictates reactivity. bath.ac.uk For instance, in diketopiperazine formation, increasing the steric bulk of amino acid side chains was found to decrease the reaction rate in one diastereomeric series, while having the opposite effect in another, highlighting the complex interplay between sterics and stereochemistry. bath.ac.uk These findings underscore that any successful synthesis of N,N,2,4,4-pentamethyl-2-pentanamine must employ methodologies specifically designed to overcome substantial steric barriers.

Multicomponent Reactions (MCRs) for Complex Amine Synthesis

Multicomponent reactions (MCRs), where three or more reagents combine in a one-pot fashion, are powerful tools for rapidly building molecular complexity. nih.gov They offer significant advantages in efficiency, atom economy, and reduced waste, making them attractive for synthesizing complex amine scaffolds. nih.govacs.org

Ugi and Passerini Type Reactions in Sterically Hindered Systems

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine, which is then trapped by the isocyanide and the carboxylic acid. wikipedia.org While highly versatile, the efficiency of the Ugi reaction can be hampered by steric hindrance. The initial condensation between a sterically encumbered ketone and a hindered amine to form the requisite imine intermediate can be particularly challenging. nih.gov Although the Ugi reaction is a primary method for generating diverse libraries of compounds, its application to the direct synthesis of extremely hindered tertiary amines like 2-Pentanamine, N,N,2,4,4-pentamethyl- is limited by these steric constraints. In cases of high steric hindrance, the final acylated amine product may even undergo spontaneous elimination of the acyl group. mdpi.com

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Unlike the Ugi reaction, an amine is not a direct reactant. The reaction is believed to proceed through a cyclic transition state, especially in aprotic solvents, and is sensitive to reactant concentrations. organic-chemistry.org While the Passerini reaction does not directly yield an amine, it is a valuable MCR for creating sterically congested molecules and has been used as a key step in the synthesis of complex pharmaceuticals. wikipedia.org The principles of MCRs, exemplified by the Ugi and Passerini reactions, are crucial for developing strategies to assemble highly substituted molecular frameworks.

Development of Novel MCR Protocols for Amine Scaffolds

Recognizing the limitations of traditional MCRs with hindered substrates, researchers have focused on developing novel protocols specifically for complex amine synthesis. These new methods often employ alternative activation strategies to overcome steric barriers.

One such advancement is a zinc-mediated carbonyl alkylative amination (CAA) reaction. nih.gov This method provides a robust alternative to carbonyl reductive amination (CRA) and is effective for coupling sterically demanding ketones with amines, a significant challenge for CRA. nih.gov The reaction can harness carboxylic acid derivatives as alkyl donors and facilitates the synthesis of α-trialkyl tertiary amines, which are inaccessible via traditional CRA. nih.gov Another innovative approach is a photoredox-catalyzed four-component reaction that allows for the one-pot sulfonylation/aminoalkylation of styrene derivatives, granting rapid access to structurally diverse and highly substituted amines under mild conditions. chemrxiv.org

These novel MCRs expand the chemical space accessible to medicinal chemists, enabling the efficient construction of diverse and complex amine-containing scaffolds. researchgate.netresearchgate.netrug.nl The development of such protocols is essential for accessing challenging targets like highly substituted pentanamine derivatives.

Table 2: Overview of Multicomponent Reactions for Amine Synthesis

Reaction Name Components Product Type Key Features Reference
Ugi Reaction (U-4CR) Amine, Carbonyl, Carboxylic Acid, Isocyanide Bis-amide High atom economy, rapid, sensitive to steric hindrance. nih.govwikipedia.org
Passerini Reaction (P-3CR) Carbonyl, Carboxylic Acid, Isocyanide α-Acyloxy amide Does not directly use an amine; useful for building steric complexity. wikipedia.orgorganic-chemistry.org
Zinc-Mediated CAA Amine, Aldehyde, Alkyl Iodide Tertiary Amine Overcomes limitations of CRA with hindered ketones; broad scope. nih.gov
Photoredox 4CR Styrene, Sulfinate, Amine, Alkylating Agent γ-Sulfonylamine Proceeds under mild conditions; high atom efficiency. chemrxiv.org

Amination of Highly Substituted Alkanes and Alkenes

An alternative strategy to building the amine from smaller pieces is to introduce the amino group directly onto a pre-existing, highly substituted hydrocarbon skeleton. This approach, particularly through direct C-H amination, is a highly sought-after and atom-economic transformation. nih.gov

Direct C-H Amination Methodologies

Direct C–H amination involves the conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, representing one of the most efficient methods for amine synthesis. nih.govacs.org However, the amination of unactivated, sterically congested C(sp³)–H bonds, such as the tertiary C-H bond in a precursor to 2-Pentanamine, N,N,2,4,4-pentamethyl-, remains a significant challenge in synthetic chemistry. kaist.ac.kr

Recent progress has been made in this area through the use of transition-metal catalysis and photoredox catalysis. For example, a dual visible-light and cobalt-catalyzed system has been developed for the direct allylic C-H amination of alkenes with free amines. nih.gov This method is notable for its ability to functionalize the more sterically hindered position and its tolerance for strongly coordinating aliphatic amines. nih.gov

For saturated alkanes, progress has been more limited. Transition-metal-mediated cross-dehydrogenative couplings (CDCs) are a promising approach, but can be inhibited by the nucleophilic nature of the amine reactants. acs.orgkaist.ac.kr Another strategy involves organic photoredox catalysis, which has been successfully applied to the direct C-H amination of electron-rich arenes with a wide variety of primary amines under aerobic conditions. nih.gov While these methods have primarily been demonstrated on arenes or allylic systems, they provide a conceptual framework for the future development of catalysts and reaction conditions capable of the direct and selective amination of highly substituted alkanes. acs.org The successful application of such a methodology would provide the most direct route to sterically encumbered amine targets.

Hydroamination Reactions with Sterically Hindered Substrates

The synthesis of sterically hindered amines, such as 2-Pentanamine, N,N,2,4,4-pentamethyl-, presents a significant challenge in organic synthesis. Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for forming C-N bonds. wikipedia.org However, the steric bulk around the nitrogen atom and the alkene can severely hinder the reaction. nih.gov

Recent advancements in catalysis have provided pathways to overcome these steric challenges. Organolanthanide complexes, for instance, have been shown to be effective catalysts for the intramolecular hydroamination of hindered alkenes, leading to the formation of products with quaternary centers. acs.org While this is an intramolecular example, the principles can be extended to intermolecular reactions with careful catalyst design. For intermolecular hydroamination of unactivated alkenes, which is a more challenging transformation, a variety of catalyst systems ranging from alkali and rare earth metals to late transition metals have been explored. organicreactions.org

Copper-catalyzed hydroamination reactions have also emerged as a powerful tool. These reactions often employ a hydrosilane as a hydride source and an O-acylhydroxylamine as an electrophilic amine equivalent. nih.gov This approach generates a copper-hydride intermediate that can react with a sterically hindered olefin. While highly hindered olefins can still be challenging substrates, this methodology has expanded the scope of hydroamination to include previously inaccessible products. nih.gov

The choice of catalyst is critical when dealing with sterically hindered substrates. For example, in some catalytic systems, increasing the steric bulk on the catalyst itself can paradoxically lead to higher selectivity for certain substrates. researchgate.net The table below summarizes some catalyst systems and their applicability to hindered substrates.

Catalyst SystemSubstrate TypeKey Features
Organolanthanide ComplexesHindered Amino Olefins (Intramolecular)Effective for cyclization to form products with quaternary centers. acs.org
Copper-Hydride ComplexesSterically Hindered AlkenesUtilizes electrophilic amine equivalents to overcome steric repulsion. nih.gov
Late Transition Metals (e.g., Palladium, Rhodium)Conjugated AlkenesMechanism involves nucleophilic attack of the amine on a coordinated ligand. nih.gov

It is important to note that the direct intermolecular hydroamination of a highly substituted alkene like 2,4,4-trimethyl-1-pentene with a secondary amine such as dimethylamine to produce N,N,2,4,4-pentamethyl-2-pentanamine remains a formidable challenge due to the steric hindrance at both reacting centers.

Retrosynthetic Analysis for N,N,2,4,4-pentamethyl-2-pentanamine Frameworks

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. princeton.edu It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. researchgate.net For a sterically hindered tertiary amine like N,N,2,4,4-pentamethyl-2-pentanamine, the most logical disconnections are at the C-N bonds.

Target Molecule: 2-Pentanamine, N,N,2,4,4-pentamethyl-

A primary retrosynthetic disconnection can be made at the tertiary amine C-N bond. This leads to two possible synthons: a tertiary carbocation and a dimethylamide anion, or a tertiary alkyl halide and dimethylamine. The latter is a more practical approach in the forward synthesis.

Retrosynthetic Step 1: C-N Disconnection

This disconnection suggests a synthesis route involving the reaction of a suitable electrophile at the tertiary carbon with dimethylamine. A plausible precursor would be 2-chloro-2,4,4-trimethylpentane.

Retrosynthetic Step 2: Precursor Synthesis

The precursor, 2-chloro-2,4,4-trimethylpentane, can be envisioned as arising from the corresponding alcohol, 2,4,4-trimethyl-2-pentanol, through reaction with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid.

Retrosynthetic Step 3: Grignard Reaction

The tertiary alcohol, 2,4,4-trimethyl-2-pentanol, can be readily synthesized via a Grignard reaction. This involves the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with acetone.

This retrosynthetic pathway is summarized in the scheme below:

The forward synthesis would therefore commence with the reaction of tert-butylmagnesium chloride and acetone to form 2,4,4-trimethyl-2-pentanol. This alcohol would then be converted to the corresponding alkyl chloride, which is subsequently reacted with dimethylamine to yield the final product, 2-Pentanamine, N,N,2,4,4-pentamethyl-.

Green Chemistry Principles in Amine Synthesis

The application of green chemistry principles to the synthesis of amines is of growing importance in the chemical industry to minimize environmental impact. rsc.org These principles focus on aspects such as atom economy, waste reduction, and the use of renewable resources and safer solvents. rsc.org

For the synthesis of hindered amines like N,N,2,4,4-pentamethyl-2-pentanamine, several green chemistry strategies can be considered. The ideal synthesis would be a direct, one-step reaction with no byproducts, a hallmark of an atom-economical process. sciencedaily.com Hydroamination, as discussed in section 2.5.2, represents a potentially green route to amines as it involves the direct addition of an amine to an alkene with 100% atom economy in the ideal case. wikipedia.org

Another green approach is the use of catalytic reductive amination. This method can utilize renewable resources if the starting carbonyl compounds and the hydrogen source are derived from biomass. nih.gov While traditional reductive amination often uses stoichiometric reducing agents that generate significant waste, modern catalytic methods employ molecular hydrogen or other green reducing agents, with water being the only byproduct in some cases. researchgate.net

The choice of solvent is also a key consideration in green chemistry. The development of reactions in greener solvents, such as water or supercritical fluids, or under solvent-free conditions, is highly desirable. mdpi.com For instance, enzymatic methods for amide bond formation, a related transformation, have been successfully developed in green solvents like cyclopentyl methyl ether. nih.gov

The following table outlines some green chemistry principles and their potential application in the synthesis of hindered amines.

Green Chemistry PrincipleApplication in Hindered Amine Synthesis
Atom Economy Direct hydroamination of alkenes with amines. wikipedia.orgsciencedaily.com
Use of Catalysis Catalytic reductive amination of ketones with amines using H₂. researchgate.net
Use of Renewable Feedstocks Synthesis of amine precursors from biomass-derived platform chemicals. nih.gov
Safer Solvents and Auxiliaries Performing reactions in water or other environmentally benign solvents. mdpi.com
Waste Prevention Designing synthetic routes that minimize or eliminate the formation of byproducts. rsc.org

While the synthesis of a highly specialized and hindered amine like 2-Pentanamine, N,N,2,4,4-pentamethyl- may not currently have a fully "green" industrial-scale process, the ongoing development of new catalytic systems and the application of green chemistry principles offer a clear path toward more sustainable synthetic methodologies.

Derivatization and Functionalization for Advanced Applications

Preparation of Amine Salts and Ionic Liquids with Steric Influence

The formation of quaternary ammonium (B1175870) salts from tertiary amines is a fundamental reaction, often achieved through alkylation with alkyl halides. For 2-Pentanamine, N,N,2,4,4-pentamethyl-, this quaternization process leads to the synthesis of bulky ammonium cations, which are key components of ionic liquids (ILs). ILs are salts with melting points below 100 °C, valued for their low vapor pressure, high thermal stability, and tunable physicochemical properties. nih.gov

The steric bulk of the cation derived from 2-Pentanamine, N,N,2,4,4-pentamethyl- is expected to have a profound impact on the properties of the resulting ionic liquid. Generally, increasing the size and asymmetry of the cation disrupts crystal lattice packing, which can lead to lower melting points. nih.gov Furthermore, the significant steric hindrance provided by the pentamethylpentyl groups can influence intermolecular forces, affecting key physical properties. nih.gov

Key steric influences on the properties of ionic liquids derived from this amine would include:

Viscosity: The frustrated Coulombic interactions and reduced intermolecular associations due to steric repulsion from long or bulky aliphatic chains can lead to higher viscosity. nih.govnih.gov

The properties of these specialized ionic liquids can be further tuned by the choice of the counter-anion, with common examples including tetrafluoroborate (B81430) ([BF₄]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), and bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). nih.gov

Cation FeatureExpected Influence on Ionic Liquid PropertyRationale
High Steric BulkLower Melting PointDisrupts efficient crystal lattice packing.
Large Molar VolumeLower DensityInefficient molecular packing due to steric hindrance.
Reduced Intermolecular ForcesPotentially Higher ViscosityFrustrated ionic interactions and entanglement of bulky alkyl chains.
Asymmetric StructureDecreased Packing EfficiencyContributes to a lower melting point and amorphous (glassy) states.

Synthesis of Amide Derivatives from Highly Substituted Amines

The formation of an amide bond via the acylation of an amine is one of the most fundamental reactions in organic chemistry. However, when the amine is a highly substituted tertiary amine like 2-Pentanamine, N,N,2,4,4-pentamethyl-, this transformation is not straightforward. Tertiary amines can be acylated by reagents like acyl chlorides to yield amides, but this occurs through the cleavage of a C-N bond, a process that is itself challenging. organic-chemistry.org

The primary challenge in reactions involving highly substituted amines is steric hindrance. The bulky groups surrounding the nitrogen atom physically obstruct the approach of electrophiles, such as the carbonyl carbon of an acylating agent. This severely reduces the nucleophilicity of the amine and slows down or completely prevents the reaction under standard conditions.

Key challenges include:

Low Nucleophilicity: The lone pair of electrons on the nitrogen is sterically shielded, making it a poor nucleophile.

High Activation Energy: The steric repulsion between the bulky amine and the acylating agent in the transition state leads to a high activation energy for the reaction.

Requirement for Harsh Conditions: Overcoming the steric barrier often necessitates high temperatures or highly reactive reagents, which can lead to side reactions or decomposition of starting materials.

To overcome the challenges posed by steric hindrance, various catalytic strategies and specialized coupling reagents have been developed for amide bond formation. researchgate.net While direct acylation of a tertiary amine to form a tertiary amide without C-N cleavage is not a standard transformation, related catalytic amidations of carboxylic acids with primary or secondary amines highlight methods necessary for hindered substrates. For a hypothetical C-N cleavage-acylation pathway with a tertiary amine like 2-Pentanamine, N,N,2,4,4-pentamethyl-, highly reactive conditions or specialized catalysts would be essential.

Modern coupling reagents are designed to create highly activated carboxylic acid species that can react even with poorly nucleophilic or sterically hindered amines. sigmaaldrich.com

Table of Selected Coupling Reagents for Hindered Amide Synthesis

Reagent Class Example(s) Mechanism of Action Suitability for Hindered Systems
Aminium/Uronium Salts HATU, HBTU, HCTU Forms highly reactive OAt- or OBt-active esters. Highly effective for difficult couplings and sterically hindered amino acids. sigmaaldrich.com
Phosphonium (B103445) Salts PyBOP, PyAOP Forms activated phosphonium species. PyAOP is particularly effective for coupling sterically demanding N-methyl amino acids. peptide.com
Organophosphorus Reagents T3P® (Propylphosphonic Anhydride) Forms a mixed anhydride, activating the carboxylic acid. Gives superior results for sterically hindered peptides. bachem.com

These strategies underscore the necessity of powerful activating agents to facilitate amide bond formation where severe steric constraints are a factor.

Advanced Applications in Organic Synthesis as Reagents or Intermediates

The significant steric bulk of 2-Pentanamine, N,N,2,4,4-pentamethyl- makes it a candidate for applications where its size can be used to control the stereochemical outcome of a reaction.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. Highly substituted chiral amines, such as derivatives of pseudoephedrine, are effective chiral auxiliaries because their rigid, bulky structure creates a highly biased steric environment. nih.gov

If a chiral version of 2-Pentanamine, N,N,2,4,4-pentamethyl- were synthesized, it could serve as a scaffold for a novel class of chiral auxiliaries. Such an auxiliary would be particularly valuable for the asymmetric synthesis of molecules containing all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents. nih.govjst.go.jp The construction of these centers is a significant challenge in organic synthesis due to the high steric congestion. rsc.org

A chiral amide derived from this amine scaffold could be used in diastereoselective alkylation reactions. The bulky pentamethylpentyl group would effectively shield one face of the enolate intermediate, forcing an incoming electrophile (like an alkyl halide) to approach from the less hindered face, thus controlling the stereochemistry of the newly formed C-C bond. nih.govjst.go.jp The development of such auxiliaries is crucial for the efficient synthesis of complex, biologically active molecules. yale.edu

Role in Controlled Polymerization Processes and Polymer Modification

No published research is available detailing the use of 2-Pentanamine, N,N,2,4,4-pentamethyl- as a catalyst, initiator, or modifying agent in controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or other living/controlled polymerization methods. Consequently, there are no research findings to present on its influence on polymerization kinetics, polymer molecular weight distribution, or the introduction of specific functionalities into polymer chains.

Design of New Ligands and Organocatalysts Incorporating Hindered Amine Motifs

There is no available literature on the synthesis or application of ligands or organocatalysts derived from the 2-Pentanamine, N,N,2,4,4-pentamethyl- scaffold. The steric hindrance provided by the pentamethyl substitution pattern is significant, but its impact on the catalytic activity and selectivity of potential derivatives has not been explored in the scientific literature. As a result, no data on coordination chemistry, catalytic performance in asymmetric synthesis, or other organocatalytic applications can be reported.

Advanced Analytical Methodologies for Complex Amine Characterization

Advanced Mass Spectrometry Techniques for Structure Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be a primary technique for the initial characterization of "2-Pentanamine, N,N,2,4,4-pentamethyl-". By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition of the molecule. For "2-Pentanamine, N,N,2,4,4-pentamethyl-", with a molecular formula of C10H23N, the expected theoretical monoisotopic mass would be calculated and compared against the experimental value. A high degree of accuracy (typically within a few parts per million) would confirm the elemental formula and rule out other potential molecular formulas.

Table 1: Theoretical HRMS Data for 2-Pentanamine, N,N,2,4,4-pentamethyl-

Molecular Formula Theoretical Monoisotopic Mass (Da)

Note: This table represents theoretical data, as no experimental HRMS data for this specific compound was found in the public domain.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule. In an MS/MS experiment, the molecular ion of "2-Pentanamine, N,N,2,4,4-pentamethyl-" would be isolated and then subjected to fragmentation. The resulting fragment ions would provide valuable information about the compound's structure. Due to the presence of a quaternary carbon and a tertiary amine, characteristic fragmentation pathways would be expected. These could include the loss of methyl groups, cleavage of the pentyl chain, and fragmentation adjacent to the nitrogen atom. A detailed analysis of these fragmentation patterns would allow for the confirmation of the proposed structure. However, specific experimental MS/MS spectra and detailed fragmentation pathway analyses for this compound are not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural and stereochemical analysis of organic molecules in solution.

A suite of multidimensional NMR experiments would be essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of "2-Pentanamine, N,N,2,4,4-pentamethyl-".

¹H NMR: Would provide information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

¹³C NMR: Would indicate the number of different carbon environments.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, revealing which protons are adjacent to each other in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton and confirming the position of the substituents.

Despite the utility of these techniques, no published ¹H, ¹³C, COSY, HMQC, or HMBC spectra for "2-Pentanamine, N,N,2,4,4-pentamethyl-" could be located.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Pentanamine, N,N,2,4,4-pentamethyl- (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-(CH₃)₂ (Not available) (Not available)
C2-CH₃ (Not available) (Not available)
C4-(CH₃)₂ (Not available) (Not available)
CH₂ (Not available) (Not available)
C2 (Not available) (Not available)

Note: This table is for illustrative purposes only. Actual chemical shifts would need to be determined experimentally. No experimentally determined or reliably predicted NMR data for this compound are available.

"2-Pentanamine, N,N,2,4,4-pentamethyl-" is a sterically hindered molecule. The bulky groups surrounding the nitrogen atom and the quaternary carbons could lead to restricted bond rotations and the existence of different conformational isomers. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, would be the ideal technique to study these conformational dynamics. By analyzing changes in the line shape of the NMR signals with temperature, it would be possible to determine the energy barriers for conformational exchange processes. However, no dynamic NMR studies for this specific compound have been reported.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of compounds from a mixture and for the assessment of their purity.

For a volatile and non-polar compound like "2-Pentanamine, N,N,2,4,4-pentamethyl-", Gas Chromatography (GC) would be a suitable method for purity assessment. A GC analysis would provide information on the presence of any impurities, such as starting materials or by-products from its synthesis. The choice of the GC column (in terms of stationary phase, length, and diameter) would be critical to achieve good separation.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, could also be employed for purity analysis, although GC is often preferred for volatile amines. The selection of the mobile phase and stationary phase would be crucial for achieving optimal separation.

While general chromatographic methods for amines are well-documented, specific methods optimized for the analysis of "2-Pentanamine, N,N,2,4,4-pentamethyl-" are not described in the available literature.

Table 3: Mentioned Compounds

Compound Name

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 2-Pentanamine, N,N,2,4,4-pentamethyl-. The gas chromatograph separates the amine from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

For tertiary amines, electron ionization (EI) typically leads to characteristic fragmentation patterns. The most significant fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). whitman.edu This process results in the formation of a stable, nitrogen-containing cation. In the case of 2-Pentanamine, N,N,2,4,4-pentamethyl-, two primary α-cleavage pathways are possible, leading to specific, identifiable fragment ions. The loss of the largest alkyl group is generally the preferred pathway. whitman.edu

Due to the compound's branched structure, its retention index (RI) will be lower than that of a straight-chain amine with the same carbon number. nih.gov The retention index is a standardized measure of a compound's elution time, which aids in its identification by comparing it to the retention times of a series of n-alkanes. nist.govsigmaaldrich.com For complex or thermally labile amines, chemical ionization (CI) can be a useful alternative to EI, as it is a "softer" ionization technique that often preserves the molecular ion, confirming the compound's molecular weight. whitman.educhromforum.org

Analytical ParameterDescription for 2-Pentanamine, N,N,2,4,4-pentamethyl-
Molecular Ion (M+)Expected at m/z 171 (C10H23N), though may be weak or absent in EI-MS. whitman.edu
Primary α-Cleavage (Loss of neopentyl radical)Cleavage of the C2-C3 bond results in the loss of a C5H11• radical (71 Da), leading to a prominent fragment ion at m/z 100. [C(CH3)(N(CH3)2)CH3]+
Secondary α-Cleavage (Loss of methyl radical)Cleavage of the C1-C2 or C2-CH3 bond results in the loss of a CH3• radical (15 Da), leading to a fragment at m/z 156. This pathway is generally less favored than the loss of the largest group. whitman.edu
Common Tertiary Amine FragmentA fragment at m/z 58, corresponding to [(CH3)2NCH2]+, is common for N,N-dimethyl amines, though it requires rearrangement for this specific structure. chromforum.org
Stationary PhaseA non-polar or mid-polar capillary column (e.g., DB-5, HP-5) is typically suitable for separation. nist.gov

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized technique used to separate enantiomers—molecules that are non-superimposable mirror images of each other. gcms.cz This analysis is only applicable to chiral molecules, which typically contain at least one stereocenter, most commonly a carbon atom bonded to four different substituent groups. gcms.czkhanacademy.orgyoutube.com

A detailed structural analysis of 2-Pentanamine, N,N,2,4,4-pentamethyl- reveals that the molecule is achiral . The carbon atom at the 2-position, which is bonded to the nitrogen, is attached to the following four groups:

A dimethylamino group (–N(CH3)2)

A methyl group (the C1 carbon of the pentane chain)

A second methyl group (the substituent at the 2-position)

A neopentyl group (–CH2C(CH3)3)

Since the carbon at the 2-position is bonded to two identical methyl groups, it does not satisfy the requirement of having four different substituents. Therefore, it is not a chiral center, and the molecule does not have enantiomers. khanacademy.orgyoutube.com As the compound is achiral, it cannot be resolved into enantiomers, and the determination of enantiomeric excess is not a relevant analytical procedure for this specific molecule.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.govwikipedia.org However, this technique requires the analyte to be in a crystalline solid form. Since 2-Pentanamine, N,N,2,4,4-pentamethyl- is a highly branched, non-polar molecule, it is expected to be a liquid at room temperature and difficult to crystallize on its own.

To overcome this limitation, the amine can be converted into a solid crystalline derivative. The basic nitrogen atom of the tertiary amine can be reacted with an acid to form a stable ammonium (B1175870) salt, such as a hydrochloride, hydrobromide, or picrate salt. google.comacs.org These ionic salts typically have much higher melting points and a greater propensity to form high-quality crystals suitable for X-ray diffraction analysis. iisc.ac.inresearchgate.net

Once a suitable crystal of the amine salt is obtained, X-ray crystallography can provide a wealth of structural information, including:

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Conformational Analysis: Determination of the preferred three-dimensional shape (conformation) of the molecule in the solid state.

Intermolecular Interactions: Insight into how the molecules pack together in the crystal lattice, revealing details about hydrogen bonding (between the ammonium cation and the counter-ion) and van der Waals forces. acs.org

StepProcedureInformation Gained
1. DerivatizationReact the liquid amine with a suitable acid (e.g., HCl, HBr, picric acid) in an appropriate solvent to precipitate the ammonium salt. google.comProduces a stable, crystalline solid suitable for analysis.
2. CrystallizationGrow a single, high-quality crystal of the amine salt, typically through slow evaporation or cooling of a saturated solution.Provides a sample with the ordered, repeating lattice structure required for diffraction.
3. Data CollectionMount the crystal in an X-ray diffractometer and irradiate it with a monochromatic X-ray beam, collecting the resulting diffraction pattern. wikipedia.orgA unique set of diffraction intensities and angles.
4. Structure Solution and RefinementUse computational methods to process the diffraction data and generate a three-dimensional electron density map, from which the atomic positions are determined and refined.Final 3D structure, bond lengths, bond angles, and crystal packing information. nih.gov

Catalytic Roles and Applications of Hindered Amine Structures

Organocatalysis Employing Hindered Tertiary Amines

Tertiary amines are a cornerstone of organocatalysis, acting as Lewis bases to activate substrates. The steric bulk in hindered amines can be a critical design element for inducing stereoselectivity.

Asymmetric Catalysis with Chiral Hindered Amine Scaffolds

The development of chiral hindered amines has been pivotal in asymmetric catalysis. These catalysts create a chiral environment around the reaction center, directing the formation of one enantiomer over the other. However, no studies have been published that describe the synthesis of a chiral version of 2-Pentanamine, N,N,2,4,4-pentamethyl- or its application in asymmetric transformations.

Applications in Michael Additions and other Nucleophilic Catalysis

Hindered amines can serve as effective catalysts for Michael additions and other nucleophilic reactions by activating the nucleophile or the electrophile. The steric hindrance can prevent catalyst inhibition and influence the stereochemical outcome. There is, however, no documented use of 2-Pentanamine, N,N,2,4,4-pentamethyl- in this capacity.

Ligand Design for Transition Metal Catalysis

The electronic and steric properties of ligands are paramount in dictating the outcome of transition metal-catalyzed reactions. Hindered amines can be employed as ligands to modulate the reactivity and selectivity of metal centers.

Steric and Electronic Effects of Hindered Amine Ligands

The bulky nature of hindered amine ligands can create a specific coordination environment around a metal, influencing substrate binding and product release. Electronically, the nitrogen lone pair donates electron density to the metal, affecting its catalytic activity. The specific steric and electronic parameters of 2-Pentanamine, N,N,2,4,4-pentamethyl- as a ligand have not been experimentally determined or computationally modeled in the available literature.

Applications in Cross-Coupling Reactions and Hydrogenation

Hindered amine ligands have found application in various cross-coupling and hydrogenation reactions, where they can enhance catalyst stability and selectivity. Nevertheless, there are no reports of 2-Pentanamine, N,N,2,4,4-pentamethyl- being utilized as a ligand in these significant classes of chemical transformations.

Role in CO2 Capture and Absorption Processes

Aqueous amine solutions are the most mature technology for post-combustion CO2 capture. The development of new amines with improved absorption capacity, regeneration energy, and stability is an active area of research. While hindered amines are being investigated for their potential advantages in CO2 capture systems, such as reduced carbamate stability leading to lower regeneration energy, there is no research available on the specific role or performance of 2-Pentanamine, N,N,2,4,4-pentamethyl- in these processes.

Influence of Steric Hindrance on CO2 Reactivity and Capacity

The defining characteristic of 2-Pentanamine, N,N,2,4,4-pentamethyl- in the context of CO2 capture is its significant steric hindrance. This structural feature plays a crucial role in the thermodynamics and kinetics of CO2 absorption. Unlike primary and secondary amines that readily form stable carbamates with CO2, the bulky alkyl groups surrounding the nitrogen atom in this tertiary amine impede the direct formation of a stable carbamate. epa.gov

Table 1: Theoretical CO2 Loading Capacity of Different Amine Types

Amine Type Predominant Reaction Product Stoichiometric CO2 Loading (mol CO2/mol amine)
Primary/Secondary Stable Carbamate 0.5

| Sterically Hindered/Tertiary | Bicarbonate | 1.0 |

Structure-Property Relationships in Amine-Based CO2 Solvents

The relationship between the structure of an amine and its properties as a CO2 solvent is a critical area of research. For sterically hindered amines like 2-Pentanamine, N,N,2,4,4-pentamethyl-, key properties influencing its effectiveness include basicity (pKa), the degree of steric hindrance, and the presence of other functional groups.

The basicity of the amine is a primary driver for CO2 absorption, as a more basic amine will have a stronger affinity for the acidic CO2 molecule. However, excessively high basicity can lead to the formation of overly stable carbamates (in the case of primary and secondary amines) or require more energy for regeneration. For tertiary and sterically hindered amines, an optimal pKa exists that balances absorption capacity with regeneration energy. utexas.edu

The degree of steric hindrance, as exemplified by the pentamethyl substitution in the target molecule, directly impacts the carbamate stability and, consequently, the CO2 loading capacity. epa.gov The bulky structure around the nitrogen atom is the key determinant for favoring the bicarbonate formation pathway.

While detailed structure-property relationship studies specifically for 2-Pentanamine, N,N,2,4,4-pentamethyl- are not publicly documented, research on other sterically hindered amines demonstrates a clear correlation between molecular structure and CO2 capture performance. For instance, studies on 2-amino-2-methyl-1-propanol (AMP), a well-known sterically hindered amine, have shown how its structure leads to high CO2 loading capacities and reduced regeneration energy compared to conventional amines like monoethanolamine (MEA). acs.org

Catalytic Applications in Polymerization

Tertiary amines, particularly those with bulky substituents, can play significant roles in various polymerization reactions, acting as catalysts, initiators, or accelerators.

Chain Transfer Agents

Initiators or Accelerators for Polymer Synthesis

Tertiary amines are well-known to act as catalysts or accelerators in various polymerization systems. mdpi.comnih.gov In the context of polyurethane formation, tertiary amines catalyze the reaction between isocyanates and polyols. For epoxy resins, they can act as curing accelerators for amine-based hardeners. polymerinnovationblog.com

In radical polymerization, tertiary amines can be part of redox initiation systems or act as accelerators for the decomposition of peroxides. researchgate.net The lone pair of electrons on the nitrogen atom can participate in reactions that generate free radicals, thus initiating polymerization. The bulky nature of 2-Pentanamine, N,N,2,4,4-pentamethyl- could influence its catalytic activity and selectivity in such systems. While specific studies detailing the use of this particular amine as a polymerization initiator or accelerator are scarce, the general reactivity of tertiary amines suggests its potential in these applications.

Stabilization Mechanisms in Polymer Systems (e.g., Hindered Amine Light Stabilizers)

One of the most significant industrial applications for sterically hindered amines is as light stabilizers for polymers, commonly known as Hindered Amine Light Stabilizers (HALS). These additives are highly effective at protecting polymers from degradation caused by exposure to UV light and heat.

The mechanism of HALS involves a regenerative cycle of radical scavenging. The hindered amine is oxidized to a stable nitroxyl radical, which can then trap alkyl and peroxy radicals that are formed during the photo-oxidation of the polymer. This process prevents the propagation of degradation reactions. The nitroxyl radical is then regenerated, allowing it to participate in further scavenging cycles. This cyclic nature makes HALS extremely efficient and long-lasting stabilizers. researchgate.netwelltchemicals.com

The structure of 2-Pentanamine, N,N,2,4,4-pentamethyl- fits the general profile of a HALS precursor. The bulky substituents around the amine nitrogen are crucial for the stability of the corresponding nitroxyl radical, which is key to the stabilizing efficiency. While specific performance data for this compound as a HALS is not widely published, its structural similarity to other effective HALS suggests it would likely exhibit similar stabilizing properties.

Table 2: General Comparison of Polymer Stabilizer Types

Stabilizer Type Primary Function Mechanism
UV Absorbers Prevent UV light penetration Absorb UV radiation and dissipate it as heat
Antioxidants Inhibit thermal oxidation Scavenge radicals formed during thermal degradation

| Hindered Amine Light Stabilizers (HALS) | Inhibit photo-oxidation | Regenerative radical scavenging cycle |

Environmental Transformation and Degradation Pathways of Hindered Amines

Mechanisms of Chemical Degradation in Environmental Matrices

Chemical degradation in soil, water, and air is a critical determinant of the environmental persistence of organic compounds. For hindered amines such as "2-Pentanamine, N,N,2,4,4-pentamethyl-," the primary mechanisms of chemical breakdown are hydrolysis and oxidation.

Hydrolysis involves the reaction of a substance with water. For amines, this process is generally slow under typical environmental pH conditions (pH 5-9). The structure of "2-Pentanamine, N,N,2,4,4-pentamethyl-" features a tertiary amine nitrogen atom shielded by bulky alkyl groups. This steric hindrance is expected to significantly impede the approach of water molecules, thereby making hydrolysis a very slow and likely insignificant degradation pathway. While specific hydrolysis data for this compound are not available, studies on other sterically hindered organic compounds, such as esters, have demonstrated that steric factors can retard hydrolysis rates by orders of magnitude. It is therefore anticipated that "2-Pentanamine, N,N,2,4,4-pentamethyl-" would exhibit high stability towards hydrolysis in environmental waters.

Oxidative degradation is a major transformation pathway for amines in the environment, driven by reactions with various oxidizing species.

In aqueous environments, the primary oxidant is the hydroxyl radical (•OH), which is generated photochemically. The reaction of tertiary amines with •OH radicals typically proceeds via hydrogen abstraction from the carbon atom alpha to the nitrogen. For "2-Pentanamine, N,N,2,4,4-pentamethyl-," this would lead to the formation of an α-aminoalkyl radical. This radical can then undergo further reactions, including oxidation to form aldehydes, ketones, and smaller amine fragments. While specific rate constants for "2-Pentanamine, N,N,2,4,4-pentamethyl-" are not documented, data for other tertiary amines can provide an estimate of its reactivity.

In the atmosphere, "2-Pentanamine, N,N,2,4,4-pentamethyl-," if volatilized, will primarily be degraded by gas-phase reaction with •OH radicals during the daytime and potentially with nitrate (B79036) radicals (•NO3) at night. The reaction with •OH is expected to be the dominant removal process. This reaction initiates a complex series of oxidative steps, which in the presence of nitrogen oxides (NOx), can lead to the formation of nitrosamines and nitramines, compounds of potential environmental concern. The atmospheric lifetime of a volatile amine is largely determined by its reaction rate with the •OH radical.

CompoundRate Constant with •OH (kOH)Atmospheric Lifetime (τ)
Analogous Tertiary Amines
Trimethylamine6.1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹~1.6 hours
Triethylamine9.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹~1.1 hours
N,N-Diisopropylethylamine1.2 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹~0.8 hours

This interactive data table provides estimated atmospheric lifetimes based on typical atmospheric •OH concentrations. The actual lifetime of "2-Pentanamine, N,N,2,4,4-pentamethyl-" will depend on its specific kOH and environmental conditions.

Photochemical Degradation Mechanisms

In addition to indirect photo-oxidation by radicals, "2-Pentanamine, N,N,2,4,4-pentamethyl-" may undergo direct photochemical degradation (photolysis) upon absorption of solar radiation. Aliphatic amines absorb light in the ultraviolet region of the solar spectrum. This absorption can lead to the excitation of the molecule and subsequent cleavage of C-N or C-H bonds, resulting in degradation.

The efficiency of photolysis is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. While the specific quantum yield for "2-Pentanamine, N,N,2,4,4-pentamethyl-" is not known, tertiary amines can be susceptible to photolytic degradation. The complex structure and the presence of numerous C-H bonds may provide multiple pathways for photochemical reactions. However, in natural waters, the presence of dissolved organic matter can act as a photosensitizer, potentially accelerating the degradation of the amine through indirect photochemical processes.

Role of Steric Hindrance in Environmental Persistence and Transformation

The defining structural feature of "2-Pentanamine, N,N,2,4,4-pentamethyl-" is its significant steric hindrance around the nitrogen atom. This steric bulk plays a crucial role in its environmental behavior. As previously discussed, it is expected to significantly reduce the rate of hydrolysis. Similarly, the rate of reaction with oxidizing species like the hydroxyl radical may also be affected.

FeatureEffect of Steric HindranceImplication for "2-Pentanamine, N,N,2,4,4-pentamethyl-"
Reactivity Decreases accessibility of the nitrogen atom and adjacent C-H bonds.Slower rates of hydrolysis and oxidative degradation.
Environmental Persistence Increased resistance to degradation pathways.Longer environmental half-life compared to less hindered amines.
Transformation Products May influence the distribution of degradation products.Potentially different suite of breakdown products compared to simpler amines.

This interactive data table summarizes the anticipated effects of steric hindrance on the environmental fate of the target compound.

Computational Modeling of Environmental Fate

In the absence of experimental data, computational models such as Quantitative Structure-Activity Relationships (QSAR) can be employed to predict the environmental fate of chemicals. These models use the molecular structure of a compound to estimate its physicochemical properties and degradation rates.

For "2-Pentanamine, N,N,2,4,4-pentamethyl-," a QSAR model could be used to estimate its:

Rate constant for reaction with •OH radicals: This would allow for an estimation of its atmospheric lifetime.

Biodegradability: Predicting whether the compound is likely to be degraded by microorganisms.

Soil sorption coefficient (Koc): This would indicate its tendency to adsorb to soil and sediment, affecting its mobility.

While no specific computational studies on "2-Pentanamine, N,N,2,4,4-pentamethyl-" are publicly available, such models are valuable tools for screening-level risk assessments and for prioritizing chemicals for further experimental testing. The complex, branched structure of this hindered amine would be a key input for these predictive models.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Pentanamine, N,N,2,4,4-pentamethyl-?

Answer:

  • IR Spectroscopy: Identify functional groups (e.g., N-H stretching in amines, C-H bending in branched alkanes) using gas-phase IR data. Compare peaks to reference spectra for structurally similar amines, such as 4-methyl-2-pentanamine (gas-phase IR spectrum available in NIST data) .
  • Mass Spectrometry (EI): Analyze fragmentation patterns using electron ionization (EI) mass spectrometry. For example, the appearance energy (AE) of ion fragments (e.g., C₂H₆N⁺ at 9.09 eV) can help confirm branching patterns and methyl group positions .
  • NMR: Use ¹H/¹³C NMR to resolve methyl group environments (e.g., N,N-dimethyl vs. 2,4,4-trimethyl substituents). Chemical shifts in deuterated solvents (e.g., CDCl₃) should be cross-referenced with databases for analogous branched amines.

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

Answer:

  • Reagent Selection: Use bulky bases (e.g., LDA) to direct alkylation at less hindered amine positions, reducing over-alkylation.
  • Temperature Control: Maintain low temperatures (−78°C to 0°C) during nucleophilic substitution to suppress elimination side reactions.
  • Purification: Employ fractional distillation or preparative GC to isolate the target compound from isomers (e.g., 4-methyl-2-pentanamine) .

Advanced Research Questions

Q. How can contradictions in spectral data across studies be resolved?

Answer:

  • Source Validation: Prioritize data from peer-reviewed journals or authoritative databases like NIST . For example, discrepancies in IR peak assignments can be resolved by cross-checking with NIST’s gas-phase reference spectra .
  • Computational Validation: Use DFT calculations (e.g., Gaussian 16) to simulate IR and NMR spectra. Compare theoretical predictions with experimental data to identify outliers.
  • Collaborative Verification: Replicate experiments in independent labs using standardized protocols (e.g., ASTM E1840 for spectroscopic analysis).

Q. What experimental designs are suitable for studying the compound’s reactivity under varying conditions?

Answer:

  • Factorial Design: Test variables like temperature (25–100°C), solvent polarity (hexane vs. DMSO), and catalyst presence (e.g., Pd/C) in a 2³ factorial design to identify significant interactions .
  • Kinetic Studies: Use pseudo-first-order conditions to determine rate constants for reactions (e.g., Hofmann elimination). Monitor progress via in-situ FTIR or HPLC.
  • Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track regioselectivity in alkylation or oxidation reactions.

Q. How can computational models predict the compound’s physicochemical properties?

Answer:

  • Molecular Dynamics (MD): Simulate solvation free energy in water/octanol systems to predict logP values.
  • QSPR Models: Train quantitative structure-property relationship models using descriptors like molecular weight (101.19 g/mol), branching index, and polar surface area .
  • Thermodynamic Stability: Calculate Gibbs free energy of conformers using software like Spartan to identify the most stable stereoisomer.

Data Analysis & Interpretation

Q. What statistical methods are appropriate for validating purity assays?

Answer:

  • PCA (Principal Component Analysis): Reduce dimensionality of spectroscopic data (e.g., IR, Raman) to detect outliers in purity measurements.
  • t-Tests: Compare mean purity values across batches (n ≥ 3) to assess consistency. Use a significance threshold of p < 0.05.
  • Calibration Curves: Validate GC-MS or HPLC methods using linear regression (R² ≥ 0.995) for quantitation .

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